molecular formula C13H15ClN2O2 B1418878 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1209190-17-9

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B1418878
CAS No.: 1209190-17-9
M. Wt: 266.72 g/mol
InChI Key: XNVLKTXPCMGMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Uniqueness

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLKTXPCMGMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1N2CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.